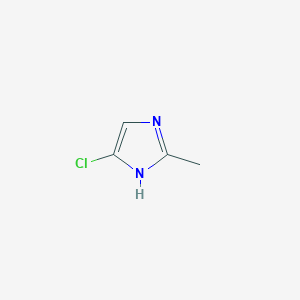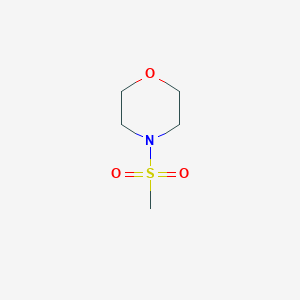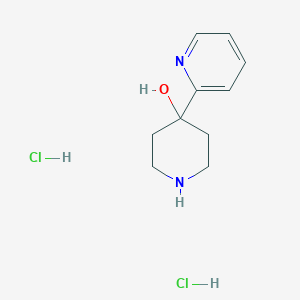
2-Allyloxy-5-bromopyrimidine
Descripción general
Descripción
2-Allyloxy-5-bromopyrimidine is a compound with the molecular formula C7H7BrN2O . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-Bromopyrimidines, which are related to 2-Allyloxy-5-bromopyrimidine, has been described in the literature . The process involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .Molecular Structure Analysis
The molecular structure of 2-Allyloxy-5-bromopyrimidine can be found in databases such as PubChem . The compound has a molecular weight of 215.05 g/mol.Chemical Reactions Analysis
The chemical reactions involving 2-Allyloxy-5-bromopyrimidine are complex. One study describes an electrophilic alkylation of arenes with 5-bromopyrimidine, leading to 4-aryl-5-alkynylpyrimidines . Another study discusses the interaction of excess electrons with 5-bromopyrimidine .Aplicaciones Científicas De Investigación
Photoabsorption Spectroscopy
2-Allyloxy-5-bromopyrimidine can be used in photoabsorption spectroscopy studies. For instance, bromopyrimidines, including 2-bromopyrimidine and 5-bromopyrimidine, have been probed by VUV photoabsorption spectroscopy and theoretical calculations . This could potentially extend to 2-Allyloxy-5-bromopyrimidine as well.
Theoretical Calculations
The compound can be used in theoretical calculations, particularly in quantum chemical calculations performed through the nuclear ensemble approach in combination with time-dependent density functional theory . This can help in understanding the properties and behavior of the molecule.
Radiosensitizers
Bromopyrimidines, including 2-bromopyrimidine and 5-bromopyrimidine, have been studied as potential radiosensitizers . Given the structural similarity, 2-Allyloxy-5-bromopyrimidine might also have potential in this area.
Synthesis of Other Compounds
2-Allyloxy-5-bromopyrimidine can be used as a starting material in the synthesis of other compounds. For example, a four-step protocol has been reported to produce 3-allyl-2-(allyloxy)-5-bromoaniline from 2-allylphenol .
Nitration Studies
The compound can be used in nitration studies. In the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline, one of the steps involved is nitration . This can provide insights into the reactivity of the molecule.
Selective Bromination
2-Allyloxy-5-bromopyrimidine can be used in studies involving selective bromination. This is another step involved in the synthesis of 3-allyl-2-(allyloxy)-5-bromoaniline .
Safety and Hazards
The safety data sheet for 5-Bromopyrimidine, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .
Mecanismo De Acción
Target of Action
It’s known that bromopyrimidines can interact with radiation-generated secondary electrons . These electrons can induce resonance processes in a target molecule and fragment it via different pathways .
Mode of Action
The interaction of 2-Allyloxy-5-bromopyrimidine with its targets involves vibrational resonance and solvation effects on excess electron interaction . The gaseous results reveal two primary channels for the electron-induced C–Br bond cleavage: the highest vibrational resonance on the vertical potential energy curve via a tunneling mechanism, and auto-dissociation along the repulsive relaxed potential energy curve .
Biochemical Pathways
The interaction of bromopyrimidines with radiation-generated secondary electrons can lead to the fragmentation of the target molecule via different pathways .
Result of Action
It’s known that the interaction of bromopyrimidines with radiation-generated secondary electrons can lead to the fragmentation of the target molecule .
Action Environment
The environment can significantly influence the action, efficacy, and stability of 2-Allyloxy-5-bromopyrimidine. For instance, a strong solvation effect modifies the mechanism and dynamics of the dissociation of the electron and 5-bromopyrimidine system . On one hand, spontaneous dissociation becomes unfavorable due to a barrier on the relaxed free energy surface created by the coupling between the π* and σ* states . On the other hand, protonation is also observed at the N sites of the hydrated 5-bromopyrimidine anion, which inhibits the dissociation along the C–Br bond, suggesting a competing pathway against C–Br bond cleavage .
Propiedades
IUPAC Name |
5-bromo-2-prop-2-enoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBZRRILGMXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyloxy-5-bromopyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol](/img/structure/B177758.png)



![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)






